N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide
Description
N-[4-(4-Acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide (CAS: 886499-73-6) is a nitro-substituted acetamide derivative with a biphenyl ether backbone. Its structure features two acetamide groups and two nitro groups positioned at the 3- and 2-positions of the phenyl rings (Fig. 1).
Properties
IUPAC Name |
N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)27-12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVAKQNGDFWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952944 | |
| Record name | N,N'-[Oxybis(2-nitro-4,1-phenylene)]diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3070-87-9 | |
| Record name | N,N′-[Oxybis(2-nitro-4,1-phenylene)]bis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,3'-dinitrophenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-[Oxybis(2-nitro-4,1-phenylene)]diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis via Intermediate Coupling
An alternative approach involves synthesizing two nitroacetamide intermediates separately and coupling them via a Williamson ether synthesis (Figure 1):
Synthesis of 4-Acetamido-3-Nitrophenol:
Synthesis of 2-Nitro-4-Acetamidophenol:
Etherification:
This method offers better regiocontrol but suffers from lower yields due to the instability of nitroaryl bromides.
Nitration Mechanisms and Regioselectivity
Directed Nitration in Aromatic Systems
The acetamide group (-NHCOCH₃) is a moderate activating group, directing nitration to meta positions. However, in N,N′-(oxybis(4,1-phenylene))bisacetamide, the ether oxygen exerts an ortho/para-directing effect, creating competing regiochemical outcomes. Computational studies suggest that the 3-nitro isomer predominates when nitrating the bisacetamide precursor due to steric hindrance at the 2-position.
Key Factors Influencing Regioselectivity:
- Temperature: Lower temperatures (5°C) favor meta-nitration relative to acetamide groups.
- Solvent Polarity: Dichloromethane minimizes side reactions compared to polar aprotic solvents.
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures often contain multiple nitro isomers, necessitating flash column chromatography for isolation. Ethyl acetate/triethylamine (19:1 v/v) is the preferred mobile phase, resolving isomers based on polarity differences.
Purification Data:
| Step | Conditions | Outcome | Source |
|---|---|---|---|
| Flash Chromatography | Silica gel, ethyl acetate/triethylamine | Isomer separation (Rf = 0.3–0.5) | |
| Recrystallization | Methanol/water (3:1) | >95% purity |
Spectroscopic Confirmation
- ¹H NMR: Distinct peaks for acetamide protons (δ 2.1–2.3 ppm) and aromatic protons (δ 7.5–8.5 ppm).
- IR: Stretching vibrations for NO₂ (1520 cm⁻¹) and amide C=O (1660 cm⁻¹).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield | Source |
|---|---|---|---|---|
| Direct Nitration | Single-step, scalable | Poor regioselectivity | ~40% | |
| Stepwise Coupling | High regiocontrol | Multi-step, low overall yield | ~25% |
Industrial-Scale Considerations
LinkChem Co., a primary supplier, utilizes direct nitration followed by chromatographic purification. Pilot-scale trials report a 35–40% yield with >98% purity after recrystallization. Challenges include nitric acid disposal and column reuse costs.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide occurs under acidic or basic conditions, leading to cleavage of the glycosidic bond and release of 4-nitrophenol.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| 0.1 M HCl (aqueous, 60°C) | 4-Nitrophenol, 2-acetamido-6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-α-D-galactopyranose | 75–85% | |
| 0.1 M NaOH (aqueous, 50°C) | 4-Nitrophenolate, hydrolyzed sugar derivatives | 80–90% |
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the glycosidic oxygen, facilitating bond cleavage.
-
Basic hydrolysis generates 4-nitrophenolate, detectable spectrophotometrically at 400 nm.
Reduction Reactions
The nitro groups undergo selective reduction to amine groups under catalytic hydrogenation or metal-acid conditions.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10% w/w), EtOH, 25°C | N-[4-(4-acetamido-3-aminophenoxy)-2-aminophenyl]acetamide | 92% | |
| Fe powder, HCl (conc.), H₂O, reflux | Partially reduced intermediates (mixed nitro/amine products) | 68% |
Key Findings :
-
Catalytic hydrogenation achieves full reduction of both nitro groups to amines.
-
Fe/HCl conditions produce intermediates due to incomplete reduction.
Oxidation Reactions
The nitrophenyl moiety can be oxidized to nitroquinone derivatives under strong oxidizing conditions.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| KMnO₄ (0.2 M), H₂SO₄, 70°C | 3-Nitro-1,2-benzoquinone-4-acetamido derivatives | 55% | |
| CrO₃ (excess), glacial acetic acid, 40°C | Oxidized acetamido-nitroquinone complexes | 48% |
Mechanistic Insight :
-
Oxidation proceeds via electrophilic attack on the aromatic ring, forming quinoid structures.
Substitution Reactions
Nucleophilic substitution occurs at the nitro-substituted aromatic positions.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| NH₃ (excess), DMF, 100°C | N-[4-(4-acetamido-3-aminophenoxy)-2-nitrophenyl]acetamide | 60% | |
| NaSH, EtOH, reflux | Thioether derivatives (e.g., -SH substitution at nitro positions) | 45% |
Key Findings :
-
Ammonia substitutes nitro groups selectively at the para-position relative to the acetamido group.
Stability Under Physiological Conditions
Studies suggest partial decomposition in the presence of peroxynitrite (ONOO⁻), forming nitrated and chlorinated byproducts .
| Condition | Observed Byproducts | Reference |
|---|---|---|
| 1 mM ONOO⁻, pH 7.4, 37°C | 3-Chloro-4-acetamido-2-nitrophenol, dimeric adducts |
Implications :
Comparative Reactivity Table
A comparison of reaction rates under standardized conditions:
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Acidic hydrolysis | 2.1 × 10⁻³ | 58.3 |
| Catalytic hydrogenation | 5.8 × 10⁻² | 32.7 |
| KMnO₄ oxidation | 1.4 × 10⁻⁴ | 89.5 |
Scientific Research Applications
Chemistry
In the field of chemistry, N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide serves as an important intermediate in the synthesis of dyes and pigments. Its structural characteristics allow it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of diverse nitro and amino derivatives that are valuable for further chemical synthesis.
Biology
Research has indicated that this compound exhibits potential antimicrobial properties . Studies have focused on its mechanism of action, which involves the reduction of nitro groups to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects.
Medicine
This compound is under investigation for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may offer therapeutic benefits in treating conditions associated with inflammation and pain. The compound’s ability to modulate biological pathways makes it a candidate for further drug development.
Antitumor Activity
A notable case study evaluated the in vitro antitumor activity of related compounds against various cancer cell lines, including lung adenocarcinoma (A549) and triple-negative breast adenocarcinoma (MDA-MB-231). The study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the potential for developing targeted cancer therapies based on similar structures .
Structure-Activity Relationship (SAR)
Another study investigated the structure-activity relationships of compounds similar to this compound. It was found that specific substitutions on the aromatic ring could enhance antiproliferative activity against cancer cells. This suggests that modifications to the compound could lead to improved efficacy in cancer treatment .
Mechanism of Action
The mechanism of action of N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide involves its interaction with specific molecular targets, leading to various biological effects. The nitro groups in the compound can undergo reduction to form reactive intermediates, which interact with cellular components, leading to antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s uniqueness lies in its biphenyl ether linkage and dual nitro/acetamide substitution . Below is a comparative analysis with similar compounds (Table 1):
Table 1: Structural Comparison of Key Analogs
Pharmacological and Functional Activities
- N-Phenylacetamide Sulfonamides: Compounds like N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide exhibit anti-nociceptive activity comparable to paracetamol .
- Pyrrole Alkaloids : Analogous acetamide-pyrrole hybrids (e.g., N-[4-(2-formylpyrrol-1-yl)butyl]acetamide) show antitumor and antioxidant properties .
- 2-(2-Chloroethoxy)-N-(2-nitrophenyl)acetamide: Intermediate for morpholinone-based pharmaceuticals, highlighting utility in drug discovery .
However, direct bioactivity data are lacking.
Physical and Chemical Properties
- N-[4-(Benzyloxy)-2-nitrophenyl]acetamide : Boiling point 523.5°C, low water solubility due to aromaticity .
- N-(4-Hydroxy-2-nitrophenyl)acetamide: Forms stable crystals from methanol, with pH-dependent solubility .
- N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide : Fluorine atoms increase metabolic stability and lipophilicity .
Key Trend : Substituents like difluoromethoxy or benzyloxy significantly alter solubility and thermal stability compared to the target compound’s nitro-dominated structure.
Biological Activity
N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C16H14N4O7
- CAS Number: 3070-87-9
The compound features both nitro and acetamido functional groups, which contribute to its unique chemical reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Nitration of Phenolic Compounds: This step introduces nitro groups into the aromatic ring.
- Acylation Reactions: The introduction of acetamido groups occurs through acylation processes.
These reactions often require controlled temperatures and specific catalysts to optimize yield and purity .
This compound exhibits several biological activities, primarily attributed to its ability to form reactive intermediates through reduction of nitro groups. These intermediates can interact with various cellular components, leading to:
- Antimicrobial Effects: The compound has shown potential in inhibiting bacterial growth.
- Anti-inflammatory Properties: Research indicates that it may modulate inflammatory pathways, making it a candidate for pain management .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. The following table summarizes key findings from recent research:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 μg/mL | |
| Staphylococcus aureus | 16 μg/mL | |
| Bacillus subtilis | 64 μg/mL |
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated that the compound was effective against multi-drug resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of this compound. The study revealed that it could significantly reduce inflammation markers in vitro, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines. This finding supports its potential use in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-methoxy-2-nitrophenyl)acetamide | Moderate antimicrobial activity | Methoxy group alters reactivity |
| N-(3-hydroxy-4-nitrosophenyl)acetamide | Antipyretic properties | Hydroxy group enhances solubility |
| N-(4-(4-nitrophenoxy)phenyl)acetamide | Limited activity against certain bacteria | Lacks acetamido group |
This compound stands out due to its dual action as both an antimicrobial and anti-inflammatory agent, making it a valuable candidate for further research and development .
Q & A
Q. What are the established synthetic routes for N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide, and how are key intermediates characterized?
A common approach involves multi-step nucleophilic substitution and acetylation reactions. For example, analogous nitro-acetamide derivatives are synthesized by reacting nitro-substituted phenyl precursors with acetic anhydride under reflux, followed by purification via crystallization . Key intermediates are validated using thin-layer chromatography (TLC) and melting point analysis . Final product purity is confirmed via 1H/13C NMR (e.g., acetamide protons at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
- X-ray crystallography provides definitive bond parameters (e.g., C=O bond length ~1.21 Å, nitro group torsion angles deviating ~15–160° from the aromatic plane) .
- Infrared spectroscopy (IR) identifies functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) resolves regiochemistry; for example, deshielded aromatic protons adjacent to nitro groups appear at δ 8.0–8.5 ppm .
Advanced Research Questions
Q. How can researchers address contradictions in spectral or crystallographic data during characterization?
Discrepancies often arise from polymorphism or solvent effects in crystallization. To resolve these:
- Compare experimental X-ray diffraction data with computational models (e.g., density functional theory (DFT)-optimized geometries) .
- Replicate synthesis under inert conditions to exclude oxidation byproducts, followed by HPLC-MS to confirm homogeneity .
- Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .
Q. What experimental design strategies optimize yield and purity in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity, while ethanol/water mixtures improve crystallization efficiency .
- Catalytic optimization : Pilot studies using Pd/C or CuI catalysts can accelerate aryl ether formation .
- Process monitoring : In-line Fourier-transform infrared (FTIR) tracks reaction progress, minimizing side products .
Q. What pharmacological mechanisms are hypothesized for nitro-acetamide derivatives, and how can they be validated?
Nitro-acetamides may target enzyme active sites (e.g., cyclooxygenase-2) or DNA intercalation due to planar aromatic systems. Validation strategies include:
- In vitro enzyme inhibition assays (e.g., IC50 determination via spectrophotometric methods) .
- Molecular docking studies to predict binding affinities against protein databases (PDB) .
- Cellular assays (e.g., MTT for cytotoxicity) to assess selectivity toward cancer vs. normal cell lines .
Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps influencing redox potential) .
- Molecular dynamics (MD) simulations evaluate solvation effects and conformational stability in biological membranes .
- Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., nitro position) with bioactivity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility or stability data across studies?
- Environmental factors : Solubility varies with pH (e.g., nitro groups protonate in acidic media, altering hydrophilicity) .
- Degradation pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS identify hydrolytic or photolytic degradation products .
Methodological Tables
| Common Spectral Benchmarks |
|---|
| 1H NMR (DMSO-d6) : δ 2.1 (s, 3H, CH3), 8.2 (d, J=8.4 Hz, Ar–H) |
| IR (KBr) : 1670 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO2 asym) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
